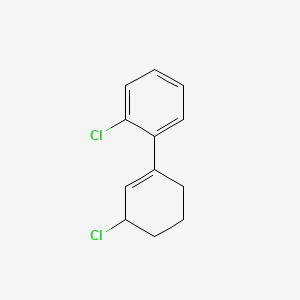

2',5-Dichloro-2,3,4,5-tetrahydro-1,1'-biphenyl

Descripción

2',5-Dichloro-2,3,4,5-tetrahydro-1,1'-biphenyl is a chlorinated biphenyl derivative featuring a partially hydrogenated biphenyl core with chlorine substituents at the 2' and 5' positions. This compound belongs to a class of molecules with applications in organic synthesis, agrochemicals, and pharmaceuticals, where substituents on the biphenyl scaffold modulate reactivity, stability, and biological activity .

Propiedades

Fórmula molecular |

C12H12Cl2 |

|---|---|

Peso molecular |

227.13 g/mol |

Nombre IUPAC |

1-chloro-2-(3-chlorocyclohexen-1-yl)benzene |

InChI |

InChI=1S/C12H12Cl2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-2,6-8,10H,3-5H2 |

Clave InChI |

PFNYXNZIRLFLGM-UHFFFAOYSA-N |

SMILES canónico |

C1CC(C=C(C1)C2=CC=CC=C2Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of biphenyl derivatives, including 2’,5-Dichloro-2,3,4,5-tetrahydro-1,1’-biphenyl, often involves metal-catalyzed cross-coupling reactions. Common methods include the Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids, and the Ullmann reaction, which involves copper catalysts .

Industrial Production Methods: Industrial production of biphenyl derivatives typically employs scalable methods such as the Wurtz-Fittig reaction, where aryl halides react with sodium metal, and the Kumada coupling, which uses Grignard reagents and nickel catalysts .

Análisis De Reacciones Químicas

Types of Reactions: 2’,5-Dichloro-2,3,4,5-tetrahydro-1,1’-biphenyl undergoes various chemical reactions, including:

Electrophilic Substitution: Similar to benzene, biphenyl derivatives can undergo electrophilic substitution reactions due to the presence of aromatic rings.

Oxidation and Reduction: These reactions can modify the functional groups attached to the biphenyl core.

Nucleophilic Substitution: The chlorine atoms in 2’,5-Dichloro-2,3,4,5-tetrahydro-1,1’-biphenyl can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are employed.

Nucleophilic Substitution: Nucleophiles such as amines and alkoxides can be used.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated biphenyl derivatives .

Aplicaciones Científicas De Investigación

2’,5-Dichloro-2,3,4,5-tetrahydro-1,1’-biphenyl has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2’,5-Dichloro-2,3,4,5-tetrahydro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and the biphenyl core can influence the compound’s binding affinity and specificity towards these targets . The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

*Molecular weights calculated based on formula where explicit data are unavailable.

Physical and Chemical Properties

Boiling Points/Solubility :

Toxicity and Environmental Impact

- Chlorinated biphenyls are associated with environmental persistence and bioaccumulation. Higher chlorination (e.g., 2,2’,5,5’-tetrachloro) increases toxicity risks, akin to polychlorinated biphenyls (PCBs) .

Actividad Biológica

2',5-Dichloro-2,3,4,5-tetrahydro-1,1'-biphenyl is a chlorinated biphenyl compound characterized by its unique tetrahydro structure and dichlorination at the 2' and 5' positions. The compound has garnered interest due to its potential biological activities, which may include interactions with various biological macromolecules and implications for therapeutic applications.

- Molecular Formula : C12H10Cl2

- Molecular Weight : Approximately 235.11 g/mol

- Structure : Contains a biphenyl core with two chlorine substituents and a saturated tetrahydro configuration.

Biological Activity Overview

Preliminary studies suggest that 2',5-Dichloro-2,3,4,5-tetrahydro-1,1'-biphenyl may interact with proteins involved in metabolic pathways or cellular signaling. The presence of chlorine atoms can influence the compound's reactivity and biological interactions.

Key Biological Activities

- Antioxidant Activity : The compound may exhibit antioxidant properties, which are beneficial in mitigating oxidative stress.

- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation through modulation of pro-inflammatory cytokines.

- Antimicrobial Effects : Research indicates potential activity against various bacterial strains, particularly those resistant to conventional antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of chlorinated biphenyls often correlates with their structural features. The dichlorination pattern and the tetrahydro configuration are believed to enhance the compound's affinity for specific biological targets.

| Compound Name | Molecular Formula | Chlorine Substituents | Notable Properties |

|---|---|---|---|

| 2',5-Dichloro-2,3,4,5-tetrahydro-1,1'-biphenyl | C12H10Cl2 | 2 | Potential biological activity |

| Polychlorinated Biphenyl (PCB) | Varies | Varies | Environmental pollutant |

| 4-Chlorobiphenyl | C12H9Cl | 1 | Industrial chemical |

| 2-Chlorobiphenyl | C12H9Cl | 1 | Organic synthesis intermediate |

Case Studies and Research Findings

Recent studies have explored the biological implications of similar compounds:

- Antibacterial Activity : A study on diarylpentanoids revealed that structural modifications can enhance antibacterial efficacy against resistant strains like E. cloacae . This suggests that similar modifications in 2',5-Dichloro-2,3,4,5-tetrahydro-1,1'-biphenyl could yield potent derivatives.

- Anti-inflammatory Mechanisms : Research into related compounds indicates that the presence of hydroxyl groups significantly boosts anti-inflammatory activity by inhibiting nitric oxide production in macrophage cell lines . This mechanism could be relevant for evaluating the therapeutic potential of 2',5-Dichloro-2,3,4,5-tetrahydro-1,1'-biphenyl.

- Cytotoxicity Studies : Investigations into the cytotoxic effects of chlorinated biphenyls have shown varied results depending on the substitution pattern and molecular configuration. Understanding these interactions is crucial for assessing safety and efficacy in potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.